molecular formula C8H10ClNO B1582973 4-Chloro-2-methoxy-5-methylaniline CAS No. 6376-14-3

4-Chloro-2-methoxy-5-methylaniline

Cat. No.: B1582973
CAS No.: 6376-14-3
M. Wt: 171.62 g/mol
InChI Key: XBAPOWUMJRIKAV-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-5-methylaniline is an organic compound with the molecular formula C8H10ClNO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 5-position . This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Mode of Action

Based on its chemical structure, it can be inferred that it might undergo various chemical reactions such as nitration, bromination, and conversion from the nitro group to an amine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-methoxy-5-methylaniline . For instance, factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methoxy-5-methylaniline can be synthesized through several methods. One common method involves the nitration of 4-chloro-2-methoxy-5-methylbenzene, followed by reduction of the nitro group to an amine . The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, and they may involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methoxy-5-methylaniline is unique due to the presence of both a methoxy group and a chlorine atom on the aniline ring. This combination of substituents imparts specific chemical properties, making it useful in various synthetic and research applications .

Properties

IUPAC Name

4-chloro-2-methoxy-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAPOWUMJRIKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213198
Record name 4-Chloro-5-methyl-o-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6376-14-3
Record name 4-Chloro-2-methoxy-5-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6376-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methyl-o-anisidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006376143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-methyl-o-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-methyl-o-anisidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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